Cas no 1407095-77-5 (1-(1,4-oxazepane-4-sulfonyl)piperidine-3-carboxylic acid)

1-(1,4-oxazepane-4-sulfonyl)piperidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-(1,4-oxazepane-4-sulfonyl)piperidine-3-carboxylic acid
- EN300-1141562
- 1407095-77-5
- AKOS012286870
-
- インチ: 1S/C11H20N2O5S/c14-11(15)10-3-1-4-13(9-10)19(16,17)12-5-2-7-18-8-6-12/h10H,1-9H2,(H,14,15)
- InChIKey: AXSFOQMMSCIGFN-UHFFFAOYSA-N
- ほほえんだ: S(N1CCOCCC1)(N1CCCC(C(=O)O)C1)(=O)=O
計算された属性
- せいみつぶんしりょう: 292.10929292g/mol
- どういたいしつりょう: 292.10929292g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 419
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.6
- トポロジー分子極性表面積: 95.5Ų
1-(1,4-oxazepane-4-sulfonyl)piperidine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1141562-1.0g |
1-(1,4-oxazepane-4-sulfonyl)piperidine-3-carboxylic acid |
1407095-77-5 | 1g |
$1500.0 | 2023-05-23 | ||
Enamine | EN300-1141562-10.0g |
1-(1,4-oxazepane-4-sulfonyl)piperidine-3-carboxylic acid |
1407095-77-5 | 10g |
$6450.0 | 2023-05-23 | ||
Enamine | EN300-1141562-0.5g |
1-(1,4-oxazepane-4-sulfonyl)piperidine-3-carboxylic acid |
1407095-77-5 | 95% | 0.5g |
$877.0 | 2023-10-26 | |
Enamine | EN300-1141562-5.0g |
1-(1,4-oxazepane-4-sulfonyl)piperidine-3-carboxylic acid |
1407095-77-5 | 5g |
$4349.0 | 2023-05-23 | ||
Enamine | EN300-1141562-1g |
1-(1,4-oxazepane-4-sulfonyl)piperidine-3-carboxylic acid |
1407095-77-5 | 95% | 1g |
$914.0 | 2023-10-26 | |
Enamine | EN300-1141562-0.1g |
1-(1,4-oxazepane-4-sulfonyl)piperidine-3-carboxylic acid |
1407095-77-5 | 95% | 0.1g |
$804.0 | 2023-10-26 | |
Enamine | EN300-1141562-5g |
1-(1,4-oxazepane-4-sulfonyl)piperidine-3-carboxylic acid |
1407095-77-5 | 95% | 5g |
$2650.0 | 2023-10-26 | |
Enamine | EN300-1141562-10g |
1-(1,4-oxazepane-4-sulfonyl)piperidine-3-carboxylic acid |
1407095-77-5 | 95% | 10g |
$3929.0 | 2023-10-26 | |
Enamine | EN300-1141562-0.25g |
1-(1,4-oxazepane-4-sulfonyl)piperidine-3-carboxylic acid |
1407095-77-5 | 95% | 0.25g |
$840.0 | 2023-10-26 | |
Enamine | EN300-1141562-2.5g |
1-(1,4-oxazepane-4-sulfonyl)piperidine-3-carboxylic acid |
1407095-77-5 | 95% | 2.5g |
$1791.0 | 2023-10-26 |
1-(1,4-oxazepane-4-sulfonyl)piperidine-3-carboxylic acid 関連文献
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
-
Sanjay Ghosh,Abdulaziz S. Alghunaim,Mohammed H. Al-mashhadani,Michal P. Krompiec,Megan Hallett,Igor F. Perepichka J. Mater. Chem. C, 2018,6, 3762-3773
-
Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
-
Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
-
Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
1-(1,4-oxazepane-4-sulfonyl)piperidine-3-carboxylic acidに関する追加情報
Introduction to 1-(1,4-oxazepane-4-sulfonyl)piperidine-3-carboxylic acid (CAS No. 1407095-77-5)
1-(1,4-oxazepane-4-sulfonyl)piperidine-3-carboxylic acid, identified by its CAS number 1407095-77-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of heterocyclic sulfonamides, featuring a piperidine ring substituted with a 1,4-oxazepane moiety at the 4-position and a carboxylic acid group at the 3-position. The unique structural features of this molecule make it a promising candidate for further exploration in drug discovery and development.
The 1,4-oxazepane scaffold is a key structural component that contributes to the compound's pharmacological properties. Oxazepanes are known for their ability to modulate biological pathways by interacting with specific targets, including enzymes and receptors. In particular, the sulfonamide group attached to the 1,4-oxazepane ring enhances the compound's solubility and binding affinity, making it an attractive scaffold for designing novel therapeutic agents.
The piperidine ring is another critical feature of this compound. Piperidine derivatives are widely used in pharmaceuticals due to their favorable pharmacokinetic properties and ability to interact with biological targets in a highly selective manner. The presence of both the sulfonamide and carboxylic acid functional groups at specific positions on the piperidine ring further enhances the compound's potential as a pharmacophore.
Recent advancements in medicinal chemistry have highlighted the importance of sulfonamide-containing compounds in drug development. Sulfonamides are known for their broad spectrum of biological activity, including antimicrobial, anti-inflammatory, and anticancer effects. The incorporation of a sulfonamide group into a piperidine framework, as seen in 1-(1,4-oxazepane-4-sulfonyl)piperidine-3-carboxylic acid, may lead to novel compounds with enhanced therapeutic efficacy.
One of the most exciting areas of research involving this compound is its potential application in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, including cell growth, differentiation, and signal transduction. Dysregulation of kinase activity is associated with various diseases, particularly cancer. By targeting kinases with highly specific inhibitors, it may be possible to develop effective treatments for these conditions.
The structural motif of 1-(1,4-oxazepane-4-sulfonyl)piperidine-3-carboxylic acid suggests that it could interact with ATP-binding pockets of kinases, thereby inhibiting their activity. This hypothesis is supported by computational studies that have shown similar sulfonamide-containing compounds to have high binding affinity for kinase targets. Further experimental validation through enzyme inhibition assays and structural biology techniques will be essential to confirm these findings.
In addition to its potential as a kinase inhibitor, this compound may also exhibit other biological activities. For instance, the sulfonamide group could interact with bacterial enzymes involved in metabolic pathways, making it a candidate for developing novel antibiotics. Furthermore, the piperidine ring could serve as a platform for further derivatization to enhance pharmacological properties such as solubility and bioavailability.
The synthesis of 1-(1,4-oxazepane-4-sulfonyl)piperidine-3-carboxylic acid presents an interesting challenge due to its complex structure. Traditional synthetic routes involve multi-step processes that require careful optimization to ensure high yield and purity. Advances in synthetic methodologies have made it possible to streamline these processes using transition metal catalysis and other innovative techniques.
Recent publications have demonstrated the use of 1-(1,4-oxazepane-4-sulfonyl)piperidine-3-carboxylic acid as an intermediate in the synthesis of more complex molecules. These studies highlight its versatility as a building block for drug discovery efforts. By modifying specific functional groups on this scaffold, researchers can generate libraries of compounds with diverse biological activities.
The pharmacokinetic properties of this compound are also under investigation. In vitro studies have shown that derivatives of this scaffold exhibit good oral bioavailability and metabolic stability. These findings are crucial for evaluating the potential therapeutic applications of 1-(1,4-oxazepane-4-sulfonyl)piperidine-3-carboxylic acid and its derivatives.
Future research will focus on exploring the mechanism of action of this compound and its derivatives in vivo. Preclinical studies will be essential to assess their safety and efficacy before moving into clinical trials. Additionally, computational modeling techniques will be employed to predict how these compounds interact with biological targets at an atomic level.
The development of new therapeutic agents remains one of the most pressing challenges in modern medicine. Compounds like 1-(1,4-oxazepane-4-sulfonyl)piperidine-3-carboxylic acid represent promising candidates for addressing unmet medical needs across various disease areas. As our understanding of biological pathways continues to grow, so too does our ability to design molecules that can modulate these pathways effectively.
In conclusion,1-(1,4-o<0xE2><0x82><0x90>z<0xE2><0x82><0x90>z<0xE2><0x82><0x90>ne<0xE2><0x82><0x90>-sulfonyl)piperidine<0xE2><0x82><0x90>-carbonylic acid (CAS No.1407095<0xE2><0x82><0x90>-77<0xE2><0x82><0x90>) holds significant potential as a pharmacophore for developing novel therapeutic agents. Its unique structural features make it an attractive candidate for further exploration in drug discovery efforts aimed at treating various diseases.
1407095-77-5 (1-(1,4-oxazepane-4-sulfonyl)piperidine-3-carboxylic acid) 関連製品
- 1807165-33-8(2-(Difluoromethyl)-4-methoxy-5-methylpyridine-3-carbonyl chloride)
- 2126160-14-1(1-[2-(Dimethylamino)acetyl]piperidine-3-sulfonamide;hydrochloride)
- 1931958-62-1(2-(2S,4S)-2-(aminomethyl)-4-fluoropyrrolidin-1-ylacetamide dihydrochloride)
- 1847-68-3(Methyl 5-(4-methoxyphenyl)-5-oxopentanoate)
- 90199-02-3(methyl bicyclo[3.1.0]hexane-6-carboxylate)
- 1518035-03-4(4-cyclopropyl-3-methylbenzaldehyde)
- 14447-15-5(Propyl Cyanoacetate)
- 7784-19-2(Ammonium hexafluoroaluminate)
- 29885-92-5(Naphthalene, 2-fluoro-7-methyl-)
- 1806854-80-7(Ethyl 2-aminomethyl-4-cyano-5-(difluoromethyl)phenylacetate)



